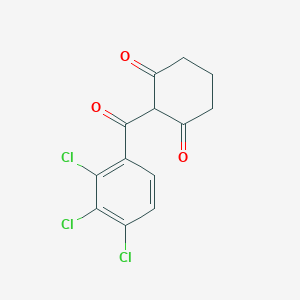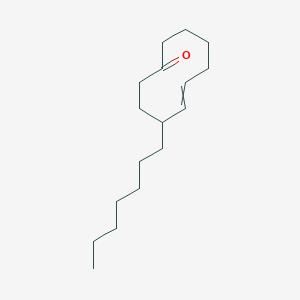![molecular formula C12H21O7P B14403289 Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane CAS No. 88218-98-8](/img/structure/B14403289.png)
Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of oxirane (epoxide) groups and a phosphine oxide core. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane typically involves the reaction of phosphine with epoxide-containing reagents. One common method involves the reaction of tris(hydroxymethyl)phosphine with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide core, leading to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane has several scientific research applications:
Wirkmechanismus
The mechanism of action of tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane involves its ability to form stable complexes with various substrates. The oxirane groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including catalysis and bioconjugation .
The phosphine oxide core can also participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions. This redox activity is important in catalytic processes and other chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane can be compared with other similar compounds, such as:
Tris(hydroxymethyl)phosphine: This compound lacks the oxirane groups and is primarily used as a reducing agent.
Tris(2-carboxyethyl)phosphine: This compound contains carboxyethyl groups instead of oxirane groups and is commonly used as a reducing agent in biological studies.
Tris(hydroxypropyl)phosphine: Similar to tris(hydroxymethyl)phosphine but with hydroxypropyl groups, it is used in various chemical reactions and as a reducing agent.
The uniqueness of this compound lies in its combination of oxirane groups and a phosphine oxide core, which provides a versatile reactivity profile for various applications.
Eigenschaften
CAS-Nummer |
88218-98-8 |
|---|---|
Molekularformel |
C12H21O7P |
Molekulargewicht |
308.26 g/mol |
IUPAC-Name |
2-[bis(oxiran-2-ylmethoxymethyl)phosphorylmethoxymethyl]oxirane |
InChI |
InChI=1S/C12H21O7P/c13-20(7-14-1-10-4-17-10,8-15-2-11-5-18-11)9-16-3-12-6-19-12/h10-12H,1-9H2 |
InChI-Schlüssel |
DVHGKHGKDHZEQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCP(=O)(COCC2CO2)COCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


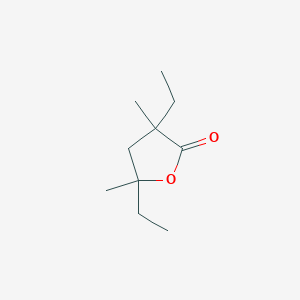
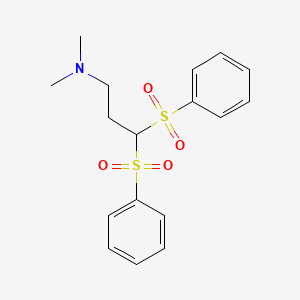
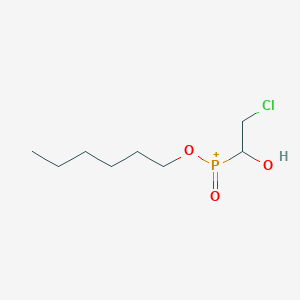
![4-{[5-(4-Methyl-1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B14403239.png)
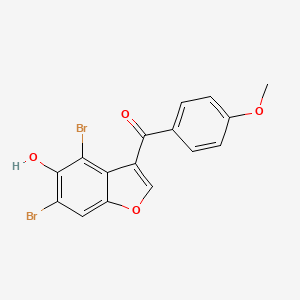
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
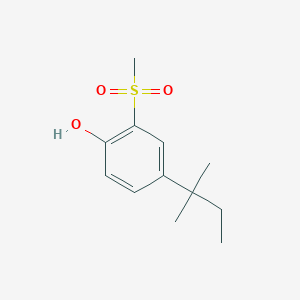
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)

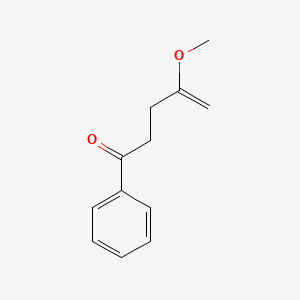
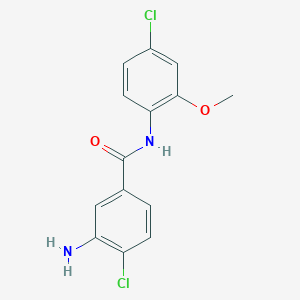
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
